

# KX1-004 non-ATP competitive inhibitor

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Compound Focus: **KX1-004**

Cat. No.: S548109

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## Key Experimental Findings

The primary experimental data for **KX1-004** revolves around its efficacy in protecting the cochlea from noise-induced damage in chinchilla models. The key findings from these studies are consolidated in the table below.

Study Focus	Experimental Model	Dosage & Administration	Key Outcome
Protection from Continuous Noise [1]	Chinchilla	30 µM; local application to the cochlea (round window)	Significant protection against noise-induced temporary (TTS) and permanent (PTS) threshold shifts, and outer hair cell (OHC) loss [1].
Protection from Impulse Noise [1] [2]	Chinchilla	30 µM; local application to the cochlea (round window)	Marked reduction in hearing loss and hair cell loss caused by impulse noise exposure [1] [2].
Systemic Administration [3]	<i>In vivo</i> (species not specified in search results)	50 mg/kg	Reported to be effective against noise exposure [3].

## Detailed Experimental Protocol

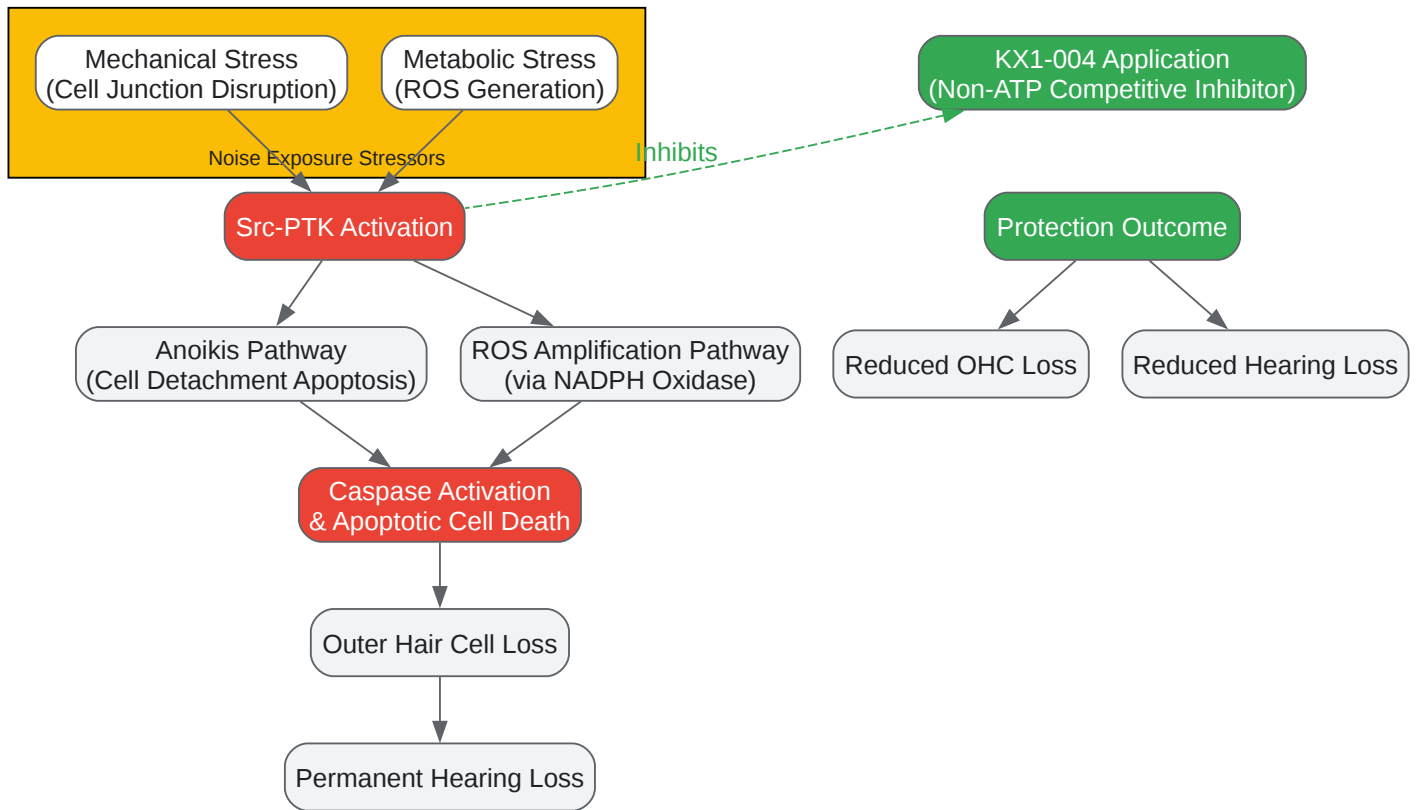
The foundational studies for **KX1-004** utilized a local application method to the cochlea. Below is a summary of the key methodological steps based on the research.

- **Animal Model:** Adult chinchillas (400-600 g) with normal hearing, pre-tested using auditory evoked potentials [1] [4].
- **Drug Preparation:** **KX1-004** was dissolved in a vehicle solution (e.g., DMSO) for application. Specific stock solution concentrations of 10 mM in DMSO are commonly used [3] [5].
- **Administration:** The inhibitor solution (e.g., 30  $\mu$ M) was applied locally to the cochlea by diffusion across the round window membrane. In these studies, one ear was treated while the contralateral ear received the vehicle alone and served as the internal control [1] [4].
- **Noise Exposure:** Animals were exposed to either a continuous noise (e.g., 4 hours at 105 dB SPL) or an impulse noise (e.g., 155 dB peak SPL) paradigm 30 minutes after drug application [1] [4].
- **Outcome Measures:**
  - **Functional Hearing:** Hearing thresholds were measured using auditory evoked responses (from the inferior colliculus) before and after noise exposure to quantify Temporary Threshold Shift (TTS) and Permanent Threshold Shift (PTS) [1] [4].
  - **Histological Analysis:** Cochleae were harvested and processed for histological evaluation. Outer Hair Cell (OHC) loss was quantified, typically by counting hair cells per unit length of the organ of Corti [1].

## Mechanism of Action and Signaling Pathway

**KX1-004** inhibits Src-PTK without competing with ATP, binding to the protein substrate site [1]. In the context of NIHL, noise exposure causes mechanical stress and metabolic changes in the cochlea, leading to the activation of Src. **KX1-004** inhibits this activated Src, which is hypothesized to interrupt two key pro-apoptotic pathways: one triggered by the disruption of cell-extracellular matrix connections (potentially leading to anoikis) and another involving the amplification of reactive oxygen species (ROS) via NADPH oxidase. By blocking these Src-mediated signals, the compound prevents the downstream activation of caspase-mediated apoptotic cell death, thereby preserving outer hair cells and hearing function [1].

The following diagram illustrates this proposed mechanism and the experimental workflow used to validate it.



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*Summary of **KX1-004**'s proposed mechanism and experimental validation.*

## Key Research Insights

- **Superior Protection:** Among several early Src inhibitors (**KX1-004**, KX1-005, KX1-174), **KX1-004** provided the greatest degree of protection against noise-induced hearing loss and hair cell loss in chinchillas [1].
- **Broader Therapeutic Potential:** Beyond NIHL, **KX1-004** has shown a protective effect against cisplatin-induced ototoxicity in rats without interfering with the anti-tumor activity of cisplatin [6]. It has

also been used as a tool compound to study the role of the p53 pathway in noise-induced damage [2].

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## References

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